molecular formula C9H11NO2 B1312022 7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine CAS No. 59820-84-7

7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine

Cat. No.: B1312022
CAS No.: 59820-84-7
M. Wt: 165.19 g/mol
InChI Key: ARAHLXHMPGGAEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

It is primarily synthesized for research purposes rather than large-scale industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding amines .

Scientific Research Applications

7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine is used in various scientific research applications, including:

Properties

IUPAC Name

7-methyl-2,3-dihydro-1,4-benzodioxin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h4-5H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAHLXHMPGGAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257221
Record name 2,3-Dihydro-7-methyl-1,4-benzodioxin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59820-84-7
Record name 2,3-Dihydro-7-methyl-1,4-benzodioxin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59820-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-7-methyl-1,4-benzodioxin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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